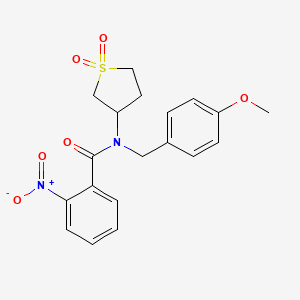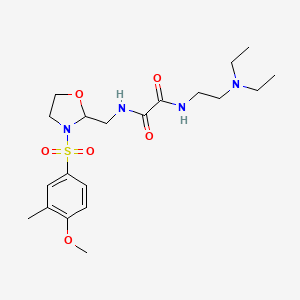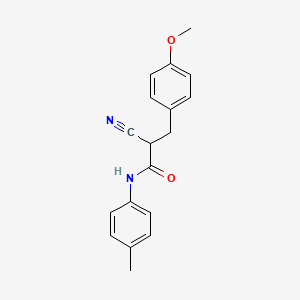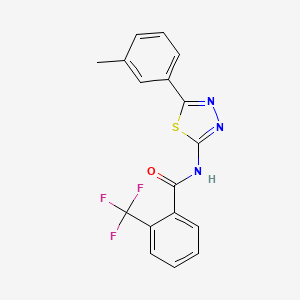![molecular formula C14H18F3N3O3 B2647236 N-(Oxan-4-ylmethyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide CAS No. 2380141-80-8](/img/structure/B2647236.png)
N-(Oxan-4-ylmethyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Oxan-4-ylmethyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide, also known as Compound A, is a novel small molecule compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. Compound A has been shown to possess potent anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of various inflammatory and autoimmune diseases.
Mécanisme D'action
The exact mechanism of action of N-(Oxan-4-ylmethyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide A is not fully understood, but it is believed to act by inhibiting the activity of certain pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, N-(Oxan-4-ylmethyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide A has been shown to enhance the activity of regulatory T cells, which play a key role in controlling the immune response.
Biochemical and physiological effects:
In addition to its anti-inflammatory and immunomodulatory effects, N-(Oxan-4-ylmethyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide A has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain cancer cells and to have neuroprotective effects in models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(Oxan-4-ylmethyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide A for laboratory experiments is its relatively low toxicity, which allows for higher doses to be used without causing adverse effects. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on N-(Oxan-4-ylmethyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide A. One area of interest is the development of more potent analogs with improved pharmacokinetic properties. Additionally, further studies are needed to better understand the mechanism of action of N-(Oxan-4-ylmethyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide A and to identify the specific diseases and conditions for which it may be most effective. Finally, clinical trials will be needed to determine the safety and efficacy of N-(Oxan-4-ylmethyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide A in humans.
Méthodes De Synthèse
The synthesis of N-(Oxan-4-ylmethyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide A involves several steps, including the preparation of key intermediates and the final coupling reaction. The process begins with the preparation of 3-(trifluoromethyl)pyridazine-6-carboxylic acid, which is then converted into the corresponding acid chloride. This intermediate is then coupled with N-(oxan-4-ylmethyl)propan-2-amine under appropriate conditions to yield N-(Oxan-4-ylmethyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide A.
Applications De Recherche Scientifique
N-(Oxan-4-ylmethyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide A has been extensively studied in various preclinical models of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. In these models, N-(Oxan-4-ylmethyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide A has been shown to reduce inflammation and improve disease symptoms, suggesting that it may have therapeutic potential in these conditions.
Propriétés
IUPAC Name |
N-(oxan-4-ylmethyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O3/c1-9(13(22)18-8-10-4-6-23-7-5-10)20-12(21)3-2-11(19-20)14(15,16)17/h2-3,9-10H,4-8H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYGBILHTMXAAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCOCC1)N2C(=O)C=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(oxan-4-yl)methyl]-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2647153.png)
![7-(Difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2647160.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(ethylthio)benzamide](/img/structure/B2647165.png)


![2-[But-2-ynyl(prop-2-ynyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2647169.png)


![2,4-Difluoro-5-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2647172.png)
![ethyl 2-(6-(morpholinosulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)butanoate](/img/structure/B2647173.png)
![5-bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-2-carboxamide](/img/structure/B2647174.png)
![3-((4-ethylphenyl)sulfonyl)-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2647175.png)
![N,4-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2647176.png)